[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for A-349821 are not widely documented in the literature.
- Industrial production methods are also scarce due to its research-oriented use.
Chemical Reactions Analysis
- A-349821 likely undergoes various chemical reactions, but detailed information on specific types (e.g., oxidation, reduction, substitution) is not readily available.
- Common reagents and conditions used in these reactions remain undisclosed.
- Major products formed from A-349821 reactions are not well-documented.
Scientific Research Applications
- A-349821 has potential applications in various fields:
Chemistry: As a tool compound for studying histamine H receptors.
Biology: Investigating the role of H receptors in neurotransmission and cognition.
Medicine: Exploring therapeutic implications related to histamine modulation.
Industry: Limited, but it may find use in drug discovery or pharmacological research.
Mechanism of Action
- A-349821’s mechanism involves binding to histamine H3 receptors.
- It likely affects neurotransmitter release, influencing cognitive processes.
- Specific molecular targets and pathways require further investigation.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are not readily available.
- Identifying unique features of A-349821 would require more comprehensive studies.
Properties
CAS No. |
556835-30-4 |
---|---|
Molecular Formula |
C28H35F3N2O5 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H34N2O3.C2HF3O2/c1-20-4-5-21(2)28(20)14-3-17-31-25-12-10-23(11-13-25)22-6-8-24(9-7-22)26(29)27-15-18-30-19-16-27;3-2(4,5)1(6)7/h6-13,20-21H,3-5,14-19H2,1-2H3;(H,6,7)/t20-,21-;/m1./s1 |
InChI Key |
OHBFCJRSEWUPBT-MUCZFFFMSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCOCC4)C.C(=O)(C(F)(F)F)O |
SMILES |
CC1CCC(N1CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCOCC4)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1CCC(N1CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCOCC4)C.C(=O)(C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A-349821, A349821, A 349821 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.